molecular formula C15H15BFNO3 B12639606 2-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid

2-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid

Cat. No.: B12639606
M. Wt: 287.10 g/mol
InChI Key: OKJZHLHCULRTID-UHFFFAOYSA-N
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Description

2-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a 4-methylbenzylcarbamoyl group attached to a benzene ring. Its unique structure makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Preparation Methods

The synthesis of 2-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzylcarbamoyl Intermediate: The initial step involves the reaction of 4-methylbenzylamine with an appropriate acid chloride to form the benzylcarbamoyl intermediate.

    Introduction of the Fluorine Atom: The intermediate is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Boronic Acid Formation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed from these reactions include biaryl compounds, phenols, and substituted derivatives.

Scientific Research Applications

2-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Industry: The compound is used in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid primarily involves its role as a boronic acid reagent. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid include:

    2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid: This compound has a similar structure but with a 2-methylbenzylcarbamoyl group instead of a 4-methylbenzylcarbamoyl group.

    2-Fluoro-3-(4-methoxybenzylcarbamoyl)benzeneboronic acid: This compound features a 4-methoxybenzylcarbamoyl group instead of a 4-methylbenzylcarbamoyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical reactions.

Properties

Molecular Formula

C15H15BFNO3

Molecular Weight

287.10 g/mol

IUPAC Name

[2-fluoro-3-[(4-methylphenyl)methylcarbamoyl]phenyl]boronic acid

InChI

InChI=1S/C15H15BFNO3/c1-10-5-7-11(8-6-10)9-18-15(19)12-3-2-4-13(14(12)17)16(20)21/h2-8,20-21H,9H2,1H3,(H,18,19)

InChI Key

OKJZHLHCULRTID-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)NCC2=CC=C(C=C2)C)F)(O)O

Origin of Product

United States

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